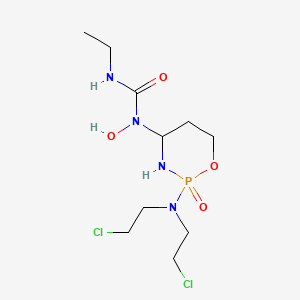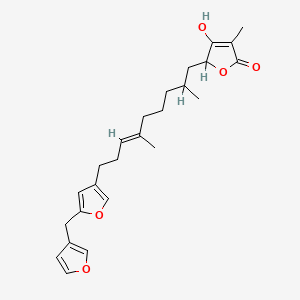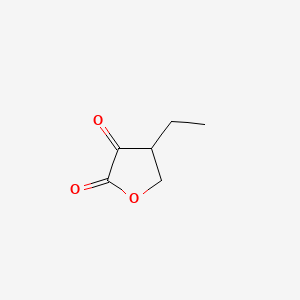
2-Oxo-3-ethyl-4-butanolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-3-ethyl-4-butanolide, also known as 4-ethyloxolane-2,3-dione, is a chemical compound with the molecular formula C6H8O3 and a molecular weight of 128.13 g/mol . It is a clear, colorless to pale yellow oily liquid with a faint sweet aromatic aroma . This compound is practically insoluble in water but soluble in ethanol .
Vorbereitungsmethoden
The synthesis of 2-Oxo-3-ethyl-4-butanolide can be achieved through various synthetic routes. One common method involves the cyclization of ethyl acetoacetate with ethyl oxalate under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the cyclization process.
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-Oxo-3-ethyl-4-butanolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
2-Oxo-3-ethyl-4-butanolide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Wirkmechanismus
The mechanism of action of 2-Oxo-3-ethyl-4-butanolide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems . This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
2-Oxo-3-ethyl-4-butanolide can be compared with other similar compounds, such as 2-Oxo-3-methyl-4-butanolide and 2-Oxo-3-propyl-4-butanolide . These compounds share a similar oxolane-2,3-dione structure but differ in the length and nature of the alkyl substituent at the 3-position.
2-Oxo-3-methyl-4-butanolide: This compound has a methyl group at the 3-position, making it slightly less bulky than this compound.
2-Oxo-3-propyl-4-butanolide: This compound has a propyl group at the 3-position, making it more bulky than this compound.
The uniqueness of this compound lies in its specific balance of reactivity and steric hindrance, which can influence its chemical behavior and applications .
Eigenschaften
CAS-Nummer |
923291-29-6 |
|---|---|
Molekularformel |
C6H8O3 |
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
4-ethyloxolane-2,3-dione |
InChI |
InChI=1S/C6H8O3/c1-2-4-3-9-6(8)5(4)7/h4H,2-3H2,1H3 |
InChI-Schlüssel |
PSCSASSBTXTFAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1COC(=O)C1=O |
Physikalische Beschreibung |
Clear colourless to pale yellow, oily liquid; Faint sweet non-descript aromatic aroma |
Löslichkeit |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


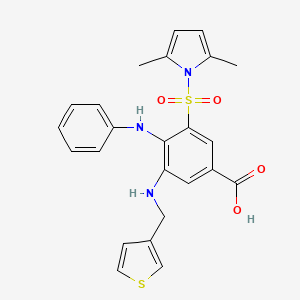
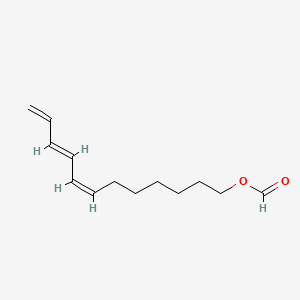


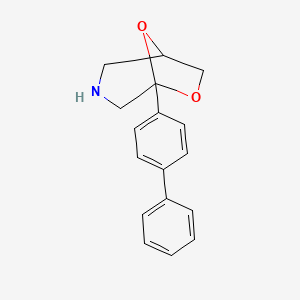
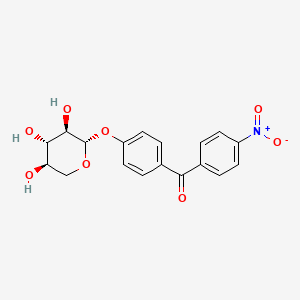
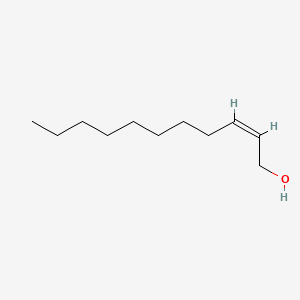
![2-[4-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid](/img/structure/B12703616.png)
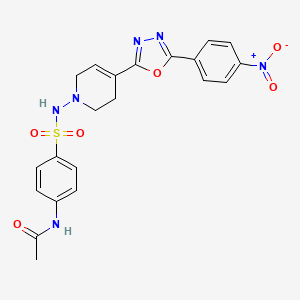

![Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-dodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12703640.png)

